molecular formula C18H29NO3S B13713704 2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid

2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid

Cat. No.: B13713704
M. Wt: 339.5 g/mol
InChI Key: TYEZUXMOFGKKEZ-UHFFFAOYSA-N
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Description

2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid is an organic compound with the molecular formula C18H29NO3S. It is characterized by the presence of an amino group, a methoxy group, and a thioether linkage attached to a hexanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-5-methoxybenzenethiol and 2-butylhexanoic acid.

    Thioether Formation: The thiol group of 2-amino-5-methoxybenzenethiol reacts with a suitable alkylating agent to form the thioether linkage.

    Coupling Reaction: The thioether intermediate is then coupled with 2-butylhexanoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Scientific Research Applications

2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups may participate in hydrogen bonding or electrostatic interactions with biological molecules, while the thioether linkage can modulate the compound’s reactivity and stability. These interactions can influence various cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid is unique due to its specific combination of functional groups and its hexanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

2-[(2-amino-5-methoxyphenyl)sulfanylmethyl]-2-butylhexanoic acid

InChI

InChI=1S/C18H29NO3S/c1-4-6-10-18(17(20)21,11-7-5-2)13-23-16-12-14(22-3)8-9-15(16)19/h8-9,12H,4-7,10-11,13,19H2,1-3H3,(H,20,21)

InChI Key

TYEZUXMOFGKKEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CSC1=C(C=CC(=C1)OC)N)C(=O)O

Origin of Product

United States

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